Spiro[1,3-dihydronaphthalene-4,1'-cyclobutane]-2-one
Description
Spiro[1,3-dihydronaphthalene-4,1'-cyclobutane]-2-one (CAS: 934554-40-2) is a bicyclic spiro compound featuring a fused naphthalene-derived ring system and a cyclobutane moiety connected via a spiro carbon atom. Its molecular formula is C₁₂H₁₂O₂, with a molecular weight of 188.22 g/mol . The compound is structurally characterized by its spirocyclic architecture, which imposes conformational constraints that can enhance binding selectivity in drug design .
Properties
IUPAC Name |
spiro[1,3-dihydronaphthalene-4,1'-cyclobutane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-11-8-10-4-1-2-5-12(10)13(9-11)6-3-7-13/h1-2,4-5H,3,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMCJEFNTLMLEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)CC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1,3-dihydronaphthalene-4,1’-cyclobutane]-2-one typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of methylenecyclopropanes with dihydronaphthalene derivatives under photochemical conditions . This reaction is often catalyzed by a polypyridyl iridium (III) catalyst and proceeds through a triplet excited state, resulting in the formation of the spirocyclic framework.
Industrial Production Methods
Industrial production of spirocyclic compounds like spiro[1,3-dihydronaphthalene-4,1’-cyclobutane]-2-one often involves large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced photochemical setups can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-dihydronaphthalene-4,1’-cyclobutane]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon or the aromatic ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Spirocyclic compounds like spiro[1,3-dihydronaphthalene-4,1'-cyclobutane]-2-one have garnered attention for their biological activities. They serve as scaffolds for the design of novel therapeutic agents:
- Anticancer Agents : Research indicates that spirocyclic derivatives can be transformed into anticancer agents through multi-step synthetic routes. For instance, one study demonstrated that a spirocyclic product could be converted to maremycin B, a known anticancer compound, emphasizing the utility of this scaffold in drug development .
- Antimicrobial Activity : Compounds derived from this compound have shown promising antimicrobial properties. The structural modifications of spiro compounds can enhance their efficacy against various pathogens .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis:
- Synthetic Pathways : this compound can participate in various reactions such as cycloadditions and rearrangements. These reactions facilitate the synthesis of complex organic molecules with high selectivity .
- Vinylogy Principle : The principle of vinylogy applied to this compound has led to the development of new synthetic methodologies that allow for the construction of complex molecular architectures .
Case Studies
Mechanism of Action
The mechanism of action of spiro[1,3-dihydronaphthalene-4,1’-cyclobutane]-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand binding to enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Key Properties :
- Solubility : Suitable for stock solutions in DMSO (10 mM recommended) .
- Storage : Stable at 2–8°C .
- Spectral Data : Fragmentation patterns in EIMS suggest cleavage at the spiro junction, consistent with analogous spiro compounds .
Comparison with Similar Compounds
Structural Analogs with Cyclobutane Moieties
Spiro[chroman-2,1'-cyclobutan]-4-one (CAS: 934554-40-2)
- Molecular Formula : C₁₂H₁₂O₂ (identical to the target compound).
- Key Difference : Replaces the dihydronaphthalene ring with a chroman (benzopyran) system.
- Implications : The benzopyran moiety introduces an oxygen heteroatom, enhancing polarity and hydrogen-bonding capacity compared to the naphthalene-derived system. This structural variation may influence pharmacokinetic properties such as solubility and metabolic stability .
Spiro[indoline-3,4-piperidine]-2-ones
- Molecular Framework : Combines indoline and piperidine rings.
- Key Difference : Piperidine substitution introduces basic nitrogen, enabling protonation at physiological pH. Replacing piperidine with cyclopropane (as in derivatives B1–B7) reduces ring size, increasing steric strain and altering conformational flexibility .
- Biological Relevance : Such modifications impact kinase inhibition profiles; for example, cyclobutane-containing analogs of Abrocitinib show improved selectivity for JAK1/JAK3 over piperidine-based predecessors .
Impact of Ring Size and Strain
Cyclopropane vs. Cyclobutane Spiro Systems
- Cyclopropane Derivatives: Example: 3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-amine hydrochloride (CAS: 1375474-45-5). Molecular Formula: C₁₂H₁₅N·HCl. Strain: Higher angular strain in cyclopropane (60° bond angles) vs.
- Cyclobutane Derivatives :
Functional Group Variations
Ketone vs. Amine Substituents
- Spiro[chroman-2,1'-cyclobutan]-4-amine hydrochloride (CAS: 1174658-39-9):
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Feature |
|---|---|---|---|
| Spiro[1,3-dihydronaphthalene-4,1'-cyclobutane]-2-one | C₁₂H₁₂O₂ | 188.22 | Naphthalene + cyclobutane |
| Spiro[chroman-2,1'-cyclobutan]-4-one | C₁₂H₁₂O₂ | 188.22 | Chroman + cyclobutane |
| Spiro[indoline-3,4-piperidine]-2-one | C₁₄H₁₆N₂O | 228.29 | Indoline + piperidine |
| 3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene] | C₁₂H₁₄ | 158.24 | Naphthalene + cyclopropane |
Biological Activity
Spiro[1,3-dihydronaphthalene-4,1'-cyclobutane]-2-one is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a spirocyclic structure that combines a naphthalene moiety with a cyclobutane ring. This unique configuration is believed to contribute to its biological properties, particularly in terms of interaction with biological targets.
Antiparasitic Activity
Research has indicated that compounds related to this compound exhibit significant antiparasitic properties. For instance, studies have shown that certain spirolactones can inhibit the growth of protozoan parasites. In one study, compounds demonstrated IC50 values of 3.17 μM and 1.41 μM against different forms of parasites, indicating potent bioactivity .
Antiviral Activity
The antiviral potential of spiro compounds has also been explored. A related compound was found to inhibit HIV replication in lymphocyte models with an EC50 value of 0.798 μg/mL and showed selective cytotoxicity against infected cells . This suggests that the spirocyclic structure may enhance interaction with viral targets.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted on various cancer cell lines. For example, a study reported that certain analogues of spiro compounds exhibited IC50 values ranging from 16.6 to 38.8 μg/mL against multidrug-resistant cancer cells . The selectivity index indicates that these compounds could serve as potential chemotherapeutic agents.
The biological activity of this compound may be attributed to its ability to act as a Michael acceptor in the presence of biological nucleophiles. This property allows it to form covalent bonds with target proteins or nucleic acids, leading to disruption of essential cellular processes .
Case Study 1: Antiparasitic Effects
A study focused on the antiparasitic effects of spirolactones derived from the naphthalene framework revealed that these compounds could induce morphological changes in promastigote parasites at low concentrations. The observed changes were correlated with the inhibition of parasite growth and survival .
Case Study 2: Antiviral Activity Against HIV
In another investigation, synthetic analogues based on the spiro structure were tested for their ability to inhibit HIV-1 replication. The findings demonstrated that specific modifications to the core structure could enhance antiviral efficacy while maintaining low cytotoxicity levels .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic strategies for constructing the spiro[cyclobutane-naphthalene] core?
The spirocyclic framework is typically synthesized via [2+2] photocycloaddition or cyclization of β-ketodiketone precursors. For example, thioamide intermediates (e.g., 1,3-dioxoindane-2-carbothioic N-methylamide) react with amines under acidic conditions to form spiro-pyrimidine derivatives via cyclocondensation . Key steps include:
Q. How is structural characterization performed for spiro compounds?
A combination of spectroscopic and crystallographic methods is essential:
Q. What safety protocols are recommended for handling spiro compounds?
While specific SDS data for this compound is unavailable, analogous spiro derivatives require:
- PPE : Gloves, lab coat, and eye protection.
- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention for inhalation exposure .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of spiro[cyclobutane-naphthalene] derivatives?
Molecular docking and ADMET profiling are used to assess interactions with biological targets (e.g., JAK1/JAK3 receptors). For example:
Q. What strategies resolve contradictions in spectral vs. crystallographic data?
Discrepancies between NMR-derived conformers and X-ray structures often arise from dynamic equilibria in solution. Strategies include:
Q. How do substituents influence the reactivity of the spirocyclic scaffold?
Substituent effects are critical in regioselective functionalization:
- Electron-withdrawing groups (e.g., nitro, carbonyl) deactivate the naphthalene ring, directing electrophilic attacks to the cyclobutane.
- Steric hindrance : Bulky groups (e.g., isobutyl) reduce yields in cyclocondensation by 15–20% .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
